Oxf BD 02

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

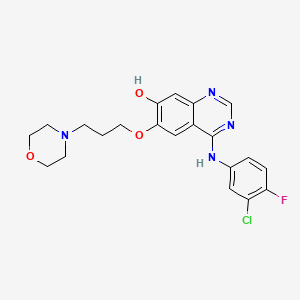

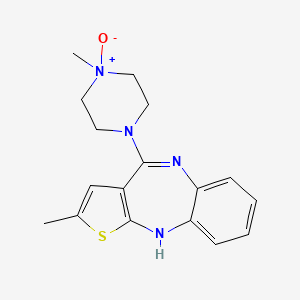

OXF BD 02 is a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)) . It exhibits 2-3-fold selectivity for BRD4(1) over the CBP bromodomain and has little affinity for a range of other bromodomains . It reduces the viability of lung adenocarcinoma cell lines and attenuates the proliferation of MV-4-11 leukemia cells .

Molecular Structure Analysis

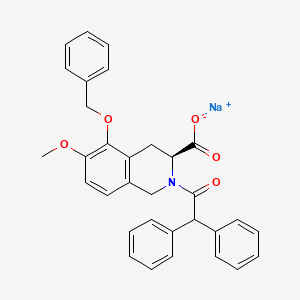

The molecular weight of OXF BD 02 is 295.33 . Its chemical formula is C18H17NO3 . The chemical name is 3-(3,5-Dimethyl-4-isoxazolyl)-5-hydroxy-α-phenylbenzenemethanol .Physical And Chemical Properties Analysis

OXF BD 02 is soluble to 100 mM in DMSO and to 10 mM in ethanol with gentle warming . It should be stored at +4°C .Aplicaciones Científicas De Investigación

Bromodomain Inhibition

“Oxf BD 02” is a selective inhibitor of the first bromodomain of BRD4 (BRD4 (1)) . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in regulating gene transcription. By inhibiting BRD4, “Oxf BD 02” can potentially modulate gene expression .

Cancer Research

“Oxf BD 02” has been found to reduce the viability of lung adenocarcinoma cell lines . This suggests that it could be used in cancer research, particularly in the study of lung adenocarcinoma, a common type of lung cancer .

Leukemia Cell Proliferation

The compound also attenuates the proliferation of MV-4-11 leukemia cells . This indicates its potential application in leukemia research, specifically in studying the mechanisms of cell proliferation and identifying potential therapeutic targets .

Selectivity Over Other Bromodomains

“Oxf BD 02” exhibits 2-3-fold selectivity for BRD4 (1) over the CBP bromodomain and has little affinity for a range of other bromodomains . This selectivity makes it a valuable tool in studying the specific roles and functions of different bromodomains .

Cell Permeability

“Oxf BD 02” is cell permeable . This property is crucial for in vivo studies as it allows the compound to cross cell membranes and exert its effects within the cell .

Chemical Research

, “Oxf BD 02” can also be used in chemical research, particularly in studying the properties and reactions of isoxazole derivatives .

Mecanismo De Acción

Target of Action

Oxf BD 02 is a selective inhibitor of the first bromodomain of BRD4 (BRD4(1)) . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription regulation. BRD4(1) is one of the two bromodomains of BRD4 and plays a crucial role in recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and gene expression .

Mode of Action

Oxf BD 02 interacts with BRD4(1) by binding to its acetyl-lysine recognition pocket . This interaction inhibits the ability of BRD4(1) to recognize acetylated histones, disrupting its role in gene transcription regulation . The compound exhibits 2-3-fold selectivity for BRD4(1) over the CBP bromodomain and has little affinity for a range of other bromodomains .

Biochemical Pathways

The inhibition of BRD4(1) by Oxf BD 02 affects various biochemical pathways involved in gene transcription. By preventing BRD4(1) from recognizing acetylated histones, Oxf BD 02 disrupts the normal chromatin structure and alters gene expression patterns . The specific pathways affected would depend on the genes that are regulated by BRD4 in the particular cell type.

Pharmacokinetics

The compound is described as being cell permeable , which suggests it can readily cross cell membranes to reach its target. It is soluble in DMSO and ethanol , indicating potential routes for administration and absorption

Result of Action

The primary cellular effect of Oxf BD 02 is the reduction in viability of certain cancer cell lines. Specifically, it has been shown to reduce the viability of lung adenocarcinoma cell lines and attenuate the proliferation of MV-4-11 leukemia cells . This suggests that Oxf BD 02 could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

Propiedades

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(phenyl)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-11-17(12(2)22-19-11)14-8-15(10-16(20)9-14)18(21)13-6-4-3-5-7-13/h3-10,18,20-21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQUIPXIENTMJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC(=CC(=C2)O)C(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxf BD 02 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-Aminocyclopropyl)phenyl]phenol;hydrochloride](/img/structure/B609722.png)

![(E)-2-(2-(4-(3-(4-bromophenyl)acrylamido)-3-fluorophenyl)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B609723.png)

![N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide](/img/structure/B609724.png)

![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)